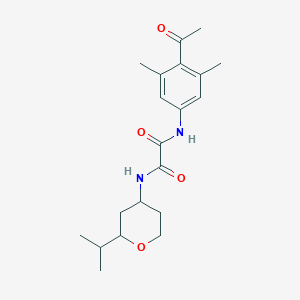
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide, commonly known as ADOX, is a chemical compound that has been extensively studied in scientific research. ADOX is a small molecule inhibitor that is known to have potential therapeutic applications in cancer treatment.
作用機序
ADOX inhibits ribonucleotide reductase by binding to the active site of the enzyme. ADOX forms a complex with the enzyme, which prevents the enzyme from converting ribonucleotides to deoxyribonucleotides. This inhibition ultimately leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
ADOX has been shown to have potent anti-cancer activity in vitro and in vivo. ADOX has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. ADOX has also been shown to have synergistic effects with other chemotherapeutic agents, such as gemcitabine and cisplatin.
実験室実験の利点と制限
ADOX has several advantages for lab experiments. ADOX is a small molecule inhibitor that is easy to synthesize and purify. ADOX has also been extensively studied for its potential therapeutic applications in cancer treatment. However, ADOX also has some limitations for lab experiments. ADOX has poor solubility in water, which can make it difficult to use in certain assays. ADOX also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of ADOX. One potential direction is the development of more potent and selective inhibitors of ribonucleotide reductase. Another potential direction is the development of more effective drug delivery systems for ADOX. Finally, further studies are needed to determine the potential therapeutic applications of ADOX in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, ADOX is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX inhibits ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells. ADOX has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of ADOX, including the development of more potent and selective inhibitors of ribonucleotide reductase and the development of more effective drug delivery systems.
合成法
The synthesis of ADOX involves the reaction of 4-acetyl-3,5-dimethylphenylhydrazine with 2-propan-2-yloxan-4-yl isocyanate. The reaction yields ADOX as a white solid with a melting point of 234-236°C. The purity of ADOX can be determined using high-performance liquid chromatography (HPLC).
科学的研究の応用
ADOX has been extensively studied for its potential therapeutic applications in cancer treatment. ADOX is known to inhibit the enzyme ribonucleotide reductase, which is essential for DNA synthesis. Inhibition of ribonucleotide reductase leads to a decrease in the production of deoxyribonucleotides, which are required for DNA replication. This inhibition ultimately leads to cell death in cancer cells.
特性
IUPAC Name |
N'-(4-acetyl-3,5-dimethylphenyl)-N-(2-propan-2-yloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-11(2)17-10-15(6-7-26-17)21-19(24)20(25)22-16-8-12(3)18(14(5)23)13(4)9-16/h8-9,11,15,17H,6-7,10H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVIMVICZVMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)NC(=O)C(=O)NC2CCOC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)

![N-(1,2-thiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide](/img/structure/B7436937.png)
![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(1,2-thiazol-5-yl)urea](/img/structure/B7436949.png)
![3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide](/img/structure/B7436957.png)
![N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide](/img/structure/B7436969.png)
![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)